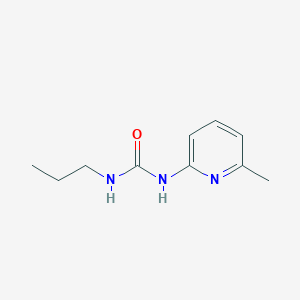![molecular formula C17H20N2O4S B5374689 N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5374689.png)
N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, also known as MI-223, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-223 is a member of the benzamide class of compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mecanismo De Acción
The exact mechanism of action of N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and inhibition of PARP activity can lead to DNA damage and cell death. In addition, N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokine production. In addition, N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of tumor xenografts in animal models, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is its ability to selectively target cancer cells while sparing normal cells, potentially reducing the side effects associated with traditional chemotherapy. However, one of the limitations of N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is its relatively low potency compared to other PARP inhibitors, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide, including the development of more potent analogs, the investigation of its potential in combination with other therapeutic agents, and the exploration of its potential in other diseases, such as viral infections and autoimmune disorders. In addition, further studies are needed to fully understand the mechanism of action of N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide and its potential for clinical use.
In conclusion, N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown potential as a therapeutic agent for cancer and inflammation. N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide selectively targets cancer cells while sparing normal cells, potentially reducing the side effects associated with traditional chemotherapy. Further research is needed to fully understand the mechanism of action of N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide and its potential for clinical use.
Métodos De Síntesis
N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-isopropoxyaniline with methylsulfonyl chloride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is then purified using column chromatography to obtain N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide in its pure form.
Aplicaciones Científicas De Investigación
N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammation. N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, by inducing apoptosis and inhibiting cell proliferation. In addition, N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-N-(4-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(2)23-16-10-8-14(9-11-16)18-17(20)13-4-6-15(7-5-13)19-24(3,21)22/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOCYAATZROBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-3-benzyl-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5374608.png)
![8-(5-fluoro-2-methylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5374614.png)
![1-[4-(methylamino)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5374619.png)

![1'-(cyclopropylcarbonyl)-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5374638.png)
![3-(4-chlorophenyl)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acrylamide](/img/structure/B5374639.png)
![(1R*,2R*,6S*,7S*)-4-[(5-ethyl-1-benzofuran-3-yl)acetyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5374644.png)

![N-[2-(isobutyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B5374670.png)
![4-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}morpholine](/img/structure/B5374676.png)

![5-[(2-methylphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5374704.png)
![4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid](/img/structure/B5374711.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B5374716.png)